longamide B

Description

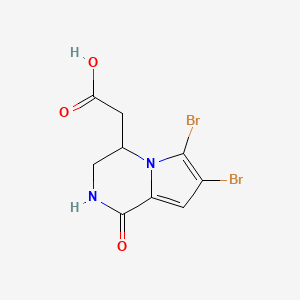

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Br2N2O3 |

|---|---|

Molecular Weight |

351.98 g/mol |

IUPAC Name |

2-(6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetic acid |

InChI |

InChI=1S/C9H8Br2N2O3/c10-5-2-6-9(16)12-3-4(1-7(14)15)13(6)8(5)11/h2,4H,1,3H2,(H,12,16)(H,14,15) |

InChI Key |

DRDCMECERMJRNR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC(=O)O |

Synonyms |

longamide B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Longamide B

Discovery and Original Isolation Sources of Longamide B

The initial discovery of this compound was from a marine sponge collected in the Caribbean. nih.gov Specifically, (-)-Longamide B was first reported from the sponge Agelas dispar. nih.gov This discovery was part of broader investigations into the chemical constituents of marine invertebrates, which are known to produce a wide array of unique chemical structures as a defense mechanism and for other ecological functions.

This compound belongs to a larger family of bromopyrrole alkaloids that are characteristic secondary metabolites of sponges, particularly from the order Agelasida. The primary producers of these compounds are found within several genera.

Agelas : This genus is the most prominent source of this compound and related bromopyrrole alkaloids. nih.gov this compound itself was isolated as a racemate from the Caribbean sponge Agelas dispar. nih.gov Sponges of the genus Agelas are known to produce a variety of dimeric and monomeric bromopyrrole alkaloids.

Acanthella : A related compound, hanishin (B1249656) (this compound ethyl ester), was isolated from the sponge Acanthella carteri. nih.gov This highlights that different genera within the same broader taxonomic classification can produce structurally similar compounds.

Other Genera : Dimeric bromopyrrole alkaloids, which are structurally related to the building blocks of compounds like this compound, have also been reported from other sponge genera such as Stylissa, Axinella, and Hymeniacidon. nih.gov

It is important to note that for many compounds originally isolated from sponges, a microbial origin is now suspected. nih.gov It is possible that symbiotic microorganisms living within the sponge tissue are the true producers of this compound. nih.govfrontiersin.orgflinders.edu.au

The production of bromopyrrole alkaloids like this compound is concentrated in a specific set of marine sponge taxa, primarily within the families Agelasidae and Axinellidae. nih.gov

| Feature | Agelas | Acanthella | Other Genera (Stylissa, Axinella) |

| Key Compound | This compound | Hanishin (this compound ethyl ester) | Dimeric bromopyrrole alkaloids |

| Chemical Class | Monomeric Bromopyrrole Alkaloid | Monomeric Bromopyrrole Alkaloid | Dimeric Bromopyrrole Alkaloids |

| Geographic Region | Caribbean Sea | Red Sea | Various |

The variation in the specific chemical structures isolated from different genera, such as this compound from Agelas and its ethyl ester derivative from Acanthella, suggests slight differences in the biosynthetic pathways present in these organisms or their associated microbial symbionts. The potential for microbial production opens up avenues for more sustainable sourcing, as the microbes could potentially be cultured in a laboratory setting. frontiersin.orgflinders.edu.au

Biogeographical Distribution of this compound-Producing Organisms

The known geographical sources of this compound and its close derivatives are quite distinct, indicating a widespread but specific distribution of the producing organisms.

Caribbean Sea : The original isolation of this compound was from Agelas dispar collected in the Caribbean. nih.gov

Red Sea : The related compound hanishin was isolated from Acanthella carteri collected near the Hanish Islands in the Red Sea. nih.gov

The distribution of the host sponges themselves dictates the potential locations for finding these compounds. The biogeography of marine sponges and their associated microbial communities is influenced by a range of environmental factors, including water temperature, nutrient availability, and geographic location. nih.gov Studies on the global distribution of marine microbes have shown distinct patterns, with some peaking in abundance at the equator and others at mid-latitudes, which could influence the distribution of compound-producing symbionts. nih.govresearchgate.net

Considerations for Sustainable Sourcing and Production

The reliance on wild harvesting of marine sponges for natural products presents significant sustainability challenges. The yield of specific compounds from large amounts of sponge biomass is often very low, making this method inefficient and ecologically damaging. frontiersin.orgflinders.edu.au

Challenges with Wild Harvesting:

Low Yield: Large quantities of sponge material are often required to isolate small amounts of a desired compound.

Ecological Impact: Over-harvesting can damage marine ecosystems and deplete sponge populations.

Supply Chain Issues: The supply of the natural product can be inconsistent due to environmental variability and logistical challenges.

Sustainable Alternatives:

Chemical Synthesis: The total synthesis of this compound and its analogues has been achieved. nih.gov This provides a reliable and environmentally friendly source of the compound for research and development, independent of the marine organism.

Microbial Fermentation: If the true producer of this compound is a symbiotic microorganism, identifying and culturing this microbe could offer a sustainable production method. frontiersin.orgflinders.edu.au The extraction of bioactive compounds from pure cultures of sponge-associated microbes is a promising strategy to overcome the supply challenges associated with harvesting the host sponges. frontiersin.orgflinders.edu.au This approach aligns with a broader shift in marine natural product discovery towards microorganisms as a sustainable resource. frontiersin.orgflinders.edu.au

Structural Elucidation and Stereochemical Characterization of Longamide B

Initial Structural Assignments and Revisions

Initial structural assignments of longamide B were based on spectroscopic data obtained from the natural product isolated from marine sponges. researchgate.net These initial studies proposed the planar structure containing the dibromopyrrole and the pyrroloketopiperazine ring system. researchgate.net Subsequent synthetic studies and further spectroscopic analysis were crucial in confirming and refining these initial assignments. researchgate.net

Elucidation of the Pyrroloketopiperazine Core Skeleton of this compound

The defining feature of this compound is its pyrroloketopiperazine core. rsc.orgrsc.org This bicyclic system is formed by the fusion of a pyrrole (B145914) ring and a ketopiperazine ring. rsc.orgrsc.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR, COSY, HSQC, and HMBC) and Mass Spectrometry (MS), were instrumental in elucidating this core structure. researchgate.netuni-duesseldorf.denih.gov Analysis of the correlation patterns in 2D NMR spectra allowed researchers to connect the different parts of the molecule and confirm the connectivity within the pyrroloketopiperazine framework. researchgate.netuni-duesseldorf.denih.gov

Determination of the Absolute and Relative Stereochemistry of this compound

Determining the stereochemistry of this compound was a critical step in its full characterization, especially given that it exists as a mixture of enantiomers in some natural sources. nih.gov

Spectroscopic Methods in Stereochemical Assignment

Spectroscopic methods played a significant role in assigning both the relative and, in conjunction with other techniques, the absolute stereochemistry of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) were used to determine the relative spatial arrangement of protons, providing insights into the relative stereochemistry of chiral centers within the molecule. researchgate.net Additionally, Electronic Circular Dichroism (ECD) spectroscopy was employed. By comparing experimental ECD spectra with calculated spectra for candidate stereoisomers, the absolute configuration could be proposed. researchgate.netrsc.orgacs.org

Chiral Synthesis for Stereochemical Confirmation

Chiral synthesis has been a powerful tool to confirm the absolute stereochemistry of natural products like this compound. Enantioselective synthetic routes starting from precursors with known absolute configurations, such as L-aspartic acid β-methyl ester, have been developed to synthesize specific enantiomers of this compound. uni-duesseldorf.deresearchgate.netnih.govacs.org The optical rotation and CD spectra of the synthesized enantiomers were then compared to those of the naturally isolated compound, allowing for the definitive assignment of the absolute stereochemistry. researchgate.netrsc.orgacs.org For example, the synthesis of the (-)-enantiomer of this compound with a specific absolute configuration confirmed the stereochemistry of the naturally occurring levorotatory form. researchgate.netrsc.orgacs.org

Here is a table summarizing some spectroscopic data points that might be used in structural elucidation:

| Spectroscopic Data Type | Key Observations for this compound (Example) | Information Gained | Source (Example) |

| ¹H NMR | Signals in aromatic region (pyrrole), signals for CH and CH₂ groups in the ring system and side chain. | Presence of specific proton environments. | researchgate.netuni-duesseldorf.denih.gov |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. | Presence of different carbon types and their connectivity. | researchgate.netuni-duesseldorf.denih.gov |

| COSY | Correlations between coupled protons. | Connectivity of adjacent protons. | researchgate.netuni-duesseldorf.denih.gov |

| HSQC | Correlations between carbons and directly attached protons. | Assignment of proton and carbon signals. | researchgate.netuni-duesseldorf.denih.gov |

| HMBC | Long-range correlations between protons and carbons. | Connectivity across multiple bonds, aiding in skeletal structure determination. | researchgate.netuni-duesseldorf.denih.gov |

| NOESY | Spatial correlations between protons. | Relative stereochemistry. | researchgate.netrsc.org |

| ECD | Characteristic Cotton effects. | Information about the absolute configuration. | researchgate.netrsc.orgacs.org |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | Molecular weight and structural fragments. | researchgate.netuni-duesseldorf.denih.govresearchgate.net |

Synthetic Methodologies Towards Longamide B and Its Analogues

Early Total Synthesis Approaches to Racemic Longamide B

Initial efforts in the synthesis of this compound and its analogues focused on establishing viable routes to the core structure, often resulting in racemic mixtures. A notable example of such an approach begins with the inexpensive and commercially available DL-aspartic acid dimethyl ester. This strategy provided access to not only (±)-longamide B but also its methyl ester and the related natural product (±)-hanishin.

The synthesis commenced with the protection of the amino group of DL-aspartic acid dimethyl ester, followed by a series of transformations to construct the piperazinone ring. Subsequent steps involved the formation of the pyrrole (B145914) moiety and its requisite bromination. This pathway, while efficient for producing the racemic alkaloids and a series of non-naturally occurring analogues for initial biological screening, did not provide control over the stereochemistry at the C4 position. The value of these early racemic syntheses lay in their ability to confirm the proposed structures and provide material for preliminary cytotoxic evaluation against various cancer cell lines.

Enantioselective Total Synthesis of this compound

Subsequent research shifted towards asymmetric syntheses to access the naturally occurring enantiomer of this compound, (-)-longamide B. These strategies employ various methods to establish the key stereocenter and construct the bicyclic core with high stereocontrol.

The Paal-Knorr synthesis is a classic and powerful method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl, followed by a second intramolecular attack to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the aromatic pyrrole ring. alfa-chemistry.com

While a direct application of the classical Paal-Knorr reaction in a total synthesis of this compound is not prominently documented, its principles are foundational. The core challenge lies in preparing the requisite 1,4-dicarbonyl precursor that incorporates the chiral side chain needed for the piperazinone ring. Modern variations, including microwave-assisted conditions and the use of various acid catalysts, have broadened the scope of this reaction, making it adaptable for complex targets. organic-chemistry.orgrgmcet.edu.in A biocatalytic equivalent of the related Knorr synthesis has been developed, showcasing a modern approach to this type of transformation (see section 4.3). nih.govscispace.comnih.gov

A key enantioselective strategy for the synthesis of (-)-longamide B utilizes an intermolecular nitrile oxide cycloaddition. This approach constructs the pyrrole ring from an acyclic precursor, embedding the necessary functionality for the subsequent formation of the piperazinone ring.

The key step is a [3+2] cycloaddition between a nitrile oxide and an alkene. nih.govorganic-chemistry.org This reaction forms an isoxazoline (B3343090) ring, which serves as a latent amino alcohol. Subsequent hydrogenation of the isoxazoline reduces the N-O bond, which, after hydrolysis, reveals a 1,5-related amino carbonyl functionality. This intermediate undergoes spontaneous cyclization and aromatization under the reaction conditions to furnish the fully substituted N-substituted pyrrole-2-carboxylate core. The chirality in the final product is directed by a stereocenter present in the alkene component during the cycloaddition step. Following the pyrrole formation, standard bromination and cyclization steps complete the synthesis of (-)-longamide B. mdpi.comnih.gov

A highly effective and concise chiral-pool synthesis of (-)-longamide B employs the formation of the piperazinone ring from a 1,2-cyclic sulfamidate. thieme-connect.comelsevierpure.com This strategy leverages the stereochemistry of readily available starting materials, such as amino acids, to build the chiral pyrrolopiperazinone scaffold. thieme-connect.comelsevierpure.com

The synthesis begins with a chiral amino alcohol, which is converted into a cyclic sulfamidate. This activated intermediate then undergoes a nucleophilic substitution reaction with the nitrogen atom of a pyrrole-2-carboxylate ester. thieme-connect.comresearchgate.net The key bond formation occurs when a base, such as potassium tert-butoxide, is used to deprotonate the pyrrole nitrogen, which then attacks the electrophilic carbon of the cyclic sulfamidate, leading to ring opening. thieme-connect.com Subsequent acid-mediated deprotection and base-mediated cyclization efficiently form the six-membered piperazinone ring. thieme-connect.com This approach is notable for its efficiency and direct installation of the required stereocenter from the chiral pool. thieme-connect.comelsevierpure.com

| Step | Starting Materials | Key Reagents | Product | Ref |

| 1 | Chiral Cyclic Sulfamidate, Methyl 2-pyrrolecarboxylate | 1. t-BuOK, MeCN2. HCl, 1,4-dioxane | Piperazinone Precursor | thieme-connect.com |

| 2 | Piperazinone Precursor | Et₃N, MeOH | (4S)-4-(2-Hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | thieme-connect.com |

| 3 | Pyrrolopiperazinone Core | NBS, DMF | Dibrominated Core | thieme-connect.com |

Transition metal-catalyzed cyclizations of allenes have emerged as a powerful method for constructing nitrogen-containing bicyclic systems, including the core of this compound. eui.euscilit.comresearchgate.net This strategy involves the intramolecular annulation of an allene-substituted proline derivative, with the choice of metal catalyst influencing the reaction outcome. eui.euscilit.com

Both palladium- and silver-catalyzed pathways have been successfully utilized. eui.euscilit.comresearchgate.net The general approach starts from a proline derivative which is functionalized with an allene (B1206475) moiety.

Silver (Ag) Catalysis: Silver salts, acting as carbophilic Lewis acids, activate the allene for intramolecular nucleophilic attack by the amide nitrogen. This route has been shown to provide access to the natural products this compound and stylisine D with a high level of diastereoselectivity. eui.euscilit.comresearchgate.net

Palladium (Pd) Catalysis: Palladium catalysts typically proceed through a different mechanism involving the formation of a π-allyl-palladium intermediate. While this route also yields the desired bicyclic products, it can provide complementary control over the substitution pattern, enabling the synthesis of analogues of the natural products. eui.euscilit.comchim.it

These metal-catalyzed approaches are synthetically elegant, constructing the core bicyclic structure in a single, stereocontrolled step.

| Catalyst System | Key Transformation | Outcome | Ref |

| AgNO₃, CaCO₃ | Intramolecular hydroamination/cyclization of allene | Access to (-)-Longamide B, high diastereoselectivity | eui.euresearchgate.net |

| Pd(OAc)₂, PPh₃ | Intramolecular aminocarbonylation/cyclization of allene | Access to this compound analogues | eui.euresearchgate.net |

Chemoenzymatic and Biosynthesis-Inspired Synthetic Routes to this compound

Modern synthetic chemistry increasingly draws inspiration from nature, leading to the development of chemoenzymatic and biosynthesis-inspired routes that offer high selectivity and milder reaction conditions.

The biosynthesis of the pyrrole-2-carboxylate unit, a key component of this compound, is believed to originate from the amino acid L-proline. nih.govresearchgate.netnih.gov This natural pathway involves a four-electron oxidation of L-proline, which is first activated as a thioester by being loaded onto a peptidyl carrier protein (PCP). nih.gov This enzymatic strategy suggests a synthetic approach where proline or a derivative serves as the direct precursor to the pyrrole ring.

Inspired by such transformations, chemoenzymatic methods have been developed for the synthesis of pyrroles. One such strategy is a biocatalytic equivalent of the Knorr pyrrole synthesis, which uses a transaminase (ATA) to mediate the key amination step. nih.govscispace.comnih.govmanchester.ac.uk In this approach, an ω-transaminase selectively aminates an α-diketone in the presence of a β-keto ester. The resulting α-amino ketone intermediate is then condensed with the β-keto ester to form the pyrrole ring, avoiding the harsh conditions of the classical chemical method. nih.govscispace.com While not yet applied to a total synthesis of this compound, this method demonstrates the potential for using enzymes to construct the core heterocyclic motif under mild, aqueous conditions, aligning with the principles of green chemistry.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The synthesis of this compound has been approached from various perspectives, primarily differing in the choice of starting materials and the key strategies for constructing the chiral core and the heterocyclic framework. The efficiency and stereochemical outcome of these routes vary, providing a basis for a comparative assessment. Key approaches include syntheses starting from aspartic acid enantiomers and a palladium-catalyzed asymmetric method.

A notable synthesis of racemic this compound was developed by Zhang et al. in 2016, commencing from the readily available and inexpensive DL-aspartic acid dimethyl ester. This approach is characterized by its efficiency in constructing the core structure of this compound and a series of its non-naturally occurring analogues. nih.gov However, as the synthesis begins with a racemic starting material, it inherently leads to the racemic product, necessitating a chiral resolution step if the enantiomerically pure compound is desired.

In contrast, a stereocontrolled synthesis of the enantiomerically pure S-enantiomer of this compound was reported by Vallée and coworkers. Their strategy utilizes L-aspartic acid β-methyl ester as the chiral starting material. This approach ensures the correct stereochemistry at the outset and avoids the need for a later-stage resolution, thereby providing a more direct route to the natural enantiomer of this compound. This synthesis was instrumental in establishing the absolute stereochemistry of this compound and its related compounds, hanishin (B1249656) and this compound methyl ester.

The formation of the dihydropyrrolo[1,2-a]pyrazinone skeleton, a central feature of this compound, often involves an intramolecular aza-Michael cyclization as a key ring-forming step. The efficiency and diastereoselectivity of this cyclization can be influenced by the choice of base and reaction conditions.

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Approach | Starting Material | Key Reaction(s) | Number of Steps | Overall Yield | Stereocontrol | Reference |

| Racemic Synthesis | DL-Aspartic acid dimethyl ester | Classical heterocycle formation | Not explicitly detailed | Described as "efficient" | Racemic product | Zhang et al. (2016) |

| Stereocontrolled Synthesis | L-Aspartic acid β-methyl ester | Utilization of chiral pool | Not explicitly detailed | Not explicitly detailed | Enantiomerically pure (S)-enantiomer | Vallée et al. (2005) |

| Asymmetric Catalysis | Vinyl aziridines | Pd-catalyzed DYKAT | 5 | Not explicitly detailed | Enantiomerically pure (-)-enantiomer | Trost et al. (2007) |

Table 2: Detailed Analysis of the Trost Asymmetric Synthesis

| Feature | Description |

| Catalyst System | Palladium catalyst with a chiral ligand |

| Key Transformation | Dynamic Kinetic Asymmetric Transformation (DYKAT) |

| Advantages | High efficiency, excellent stereocontrol, atom economy |

| Products Synthesized | (-)-Longamide B, Agesamides A and B, Cyclooroidin |

Derivatization and Design of Longamide B Analogues

Synthesis of Naturally Occurring Longamide B Derivatives

Synthetic chemists have developed diverse routes to access naturally occurring this compound derivatives, including its methyl ester and Hanishin (B1249656). These syntheses often leverage readily available starting materials, incorporating chiral centers to yield enantiomerically enriched products natmedlib.uzacs.orgthieme-connect.comresearchgate.net.

This compound Methyl Ester Synthesis

This compound methyl ester, a naturally occurring congener of this compound, can be synthesized through several methodologies. One straightforward method involves the esterification of this compound with diazomethane (B1218177) acs.org. Alternative approaches include its formation via a Wadsworth–Horner–Emmons olefination of an open-chain pyrrole (B145914) intermediate, followed by an intramolecular hetero-Michael addition chim.it. Both racemic and enantioselective syntheses of this compound methyl ester have been achieved, often originating from precursors such as DL-aspartic acid dimethyl ester or L-aspartic acid β-methyl ester natmedlib.uzacs.orgresearchgate.net.

Hanishin Synthesis from this compound

Hanishin, which is the ethyl ester analogue of this compound, can be prepared directly from this compound. A common method involves the reaction of this compound with acidic ethanol (B145695) acs.org. Total syntheses of Hanishin, alongside this compound and its methyl ester, have been accomplished through various synthetic strategies. These include approaches utilizing L-aspartic acid β-methyl ester as a chiral starting material or employing cyclic sulfamidates as key intermediates for constructing the core pyrrolopiperazinone scaffold acs.orgthieme-connect.comthieme-connect.comresearchgate.netthieme-connect.comthieme-connect.comnih.gov.

Other Longamide Analogues (e.g., Longamide A, Longamide F)

Beyond this compound methyl ester and Hanishin, the Longamide family includes other natural analogues such as Longamide A and Longamide F. Longamide A, distinguished by the absence of bromine atoms on the pyrrole ring, can be synthesized through the acid-catalyzed cyclization of a suitable pyrrole-2-carboxamide intermediate encyclopedia.pub. Wadsworth–Horner–Emmons olefination has also been implicated in the synthesis of Longamide A mdpi.com. The synthesis of various bromopyrrole alkaloids, including this compound and its related analogues, has also been demonstrated using palladium-catalyzed asymmetric allylic alkylation, highlighting the versatility of this method in accessing this class of natural products researchgate.netstanford.edu.

Rational Design and Synthesis of Non-Natural this compound Analogues

The rational design and synthesis of non-natural this compound analogues are crucial for exploring the impact of structural variations on biological activity. These strategies typically focus on modifying the pyrrole ring and the central pyrrolopiperazinone core natmedlib.uzresearchgate.netcqvip.com.

Strategies for Pyrrole Ring Modifications

Modifications to the pyrrole ring are a common strategy in the design of non-natural this compound analogues. This involves altering the substituents or the substitution pattern on the pyrrole moiety. For example, the synthesis of this compound analogues has been achieved through the cyclization of 1-monosubstituted pyrroles with chlorosulfonyl isocyanate mdpi.comencyclopedia.pub. Introduction of halogen atoms, such as bromine, is another common modification, often achieved through bromination reactions acs.orgthieme-connect.comchim.itthieme-connect.comthieme-connect.com. Furthermore, the synthesis of novel derivatives featuring carboxamide and methylamine (B109427) groups on the pyrrole ring has been reported researchgate.net.

Approaches for Pyrrolopiperazinone Core Modifications

Approaches to modify the pyrrolopiperazinone core involve altering the bicyclic ring system itself. This can include varying substituents on the piperazinone ring or altering the ring size or structure. The efficient construction of the pyrrolopiperazinone core is a pivotal step in the synthesis of this compound and its analogues thieme-connect.comthieme-connect.comthieme-connect.com. Synthetic methods for building this core include various intramolecular cyclization reactions acs.orgthieme-connect.comchim.itthieme-connect.comthieme-connect.com and reactions employing cyclic sulfamidates as key intermediates thieme-connect.comthieme-connect.comthieme-connect.com. Rational design principles applied to pyrrolo-fused heterocycles, including those structurally related to this compound, have guided the synthesis of compounds with potential anticancer properties mdpi.com.

Side Chain Functionalization and Diversification

Side chain functionalization and diversification are crucial aspects of generating this compound analogues with potentially altered or enhanced biological activities. The core structure of this compound provides sites where chemical modifications can be introduced, particularly on the acetic acid side chain attached to the dihydropyrrolo[1,2-a]pyrazin-4-yl group nih.gov.

Research into the synthesis of this compound and its analogues has involved modifying the ester group of related compounds like this compound methyl ester and Hanishin (the ethyl ester of this compound) natmedlib.uzresearchgate.netnih.gov. These modifications demonstrate the potential for altering the terminal carboxyl functionality of the this compound side chain. For instance, studies have synthesized a series of non-naturally occurring analogues with variations in this region natmedlib.uzresearchgate.netresearchgate.net. The comparison of the biological activities of these analogues, such as their cytotoxic effects on cancer cell lines, provides insights into the structure-activity relationships related to side chain modifications natmedlib.uzresearchgate.netnih.gov. For example, a study comparing 2-bromopyrroles with corresponding 2,3-dibromopyrroles suggested that the ester group can influence cytotoxic activity natmedlib.uz.

While specific detailed data tables on side chain functionalization yields or activity changes for a broad range of this compound analogues were not extensively found in the immediate search results, the reported syntheses of analogues with varied ester groups highlight the feasibility and importance of this type of modification natmedlib.uzresearchgate.netnih.gov. The synthesis of non-naturally occurring analogues from inexpensive starting materials like DL-aspartic acid dimethyl ester further supports the potential for diverse side chain functionalization natmedlib.uzresearchgate.netresearchgate.netnih.gov.

The broader field of organic chemistry, particularly in peptide and polymer synthesis, offers established methodologies for side chain functionalization and diversification that could potentially be adapted for this compound. These methods often involve the introduction of various functional groups onto existing side chains or the use of building blocks with pre-functionalized side chains researchgate.netmdpi.comnih.govresearchgate.net. Techniques like "click" chemistry, for example, have been used for the quantitative derivatization of side chains in other complex molecules nih.gov.

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry is a powerful approach for generating large libraries of structurally diverse compounds by systematically combining different building blocks researchgate.netnih.govwikipedia.orgfortunepublish.com. This methodology can significantly accelerate the process of discovering new molecules with desired properties nih.govfortunepublish.com. While the search results did not provide explicit examples of large-scale combinatorial libraries specifically focused only on this compound, the principles and techniques of combinatorial chemistry are highly applicable to the synthesis of this compound analogues.

The synthesis of a "series of non-naturally occurring analogues" of this compound, this compound methyl ester, and Hanishin from a common starting material (DL-aspartic acid dimethyl ester) can be seen as a targeted approach towards generating a small library of related compounds natmedlib.uzresearchgate.netresearchgate.netnih.gov. This demonstrates the feasibility of synthesizing multiple analogues through systematic variations in the synthetic route.

Combinatorial chemistry approaches, such as solid-phase synthesis and parallel synthesis, are well-suited for generating libraries of small molecules and natural product-like structures nih.govwikipedia.orgfortunepublish.com. Solid-phase synthesis, where a starting material is anchored to a solid support, simplifies purification and allows for the rapid generation of diverse compounds by performing sequential reactions with different reagents nih.govwikipedia.orgfortunepublish.com. Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels nih.govfortunepublish.com.

Given the core structure of this compound, a combinatorial approach could involve synthesizing the dihydropyrrolo[1,2-a]pyrazin-1-one scaffold and then introducing diversity through variations in the substituents on the pyrrole ring (beyond the natural bromine atoms), modifications of the acetic acid side chain, or alterations to the pyrazinone moiety. Building blocks with pre-introduced functional groups could be utilized in the synthesis to increase the chemical space explored in the library rsc.org.

The application of combinatorial chemistry to natural product scaffolds like this compound allows for the rapid exploration of structure-activity relationships and the identification of analogues with improved potency, selectivity, or other desirable characteristics nih.gov. While the specific details of a large-scale combinatorial library synthesis of this compound analogues were not found, the reported syntheses of multiple analogues indicate that the synthetic methodologies are amenable to parallel or combinatorial techniques for generating more extensive libraries for screening natmedlib.uzresearchgate.netresearchgate.netnih.gov. Computational methods can also be integrated into the design of combinatorial libraries to guide the selection of building blocks and focus the synthesis on chemical space likely to contain active compounds nih.govrsc.org.

Biological Activities and Molecular Mechanisms of Action of Longamide B

Antimicrobial Activities of Longamide B

Studies suggest that this compound may possess antimicrobial properties, which could be relevant in combating bacterial and fungal infections ontosight.ai.

Antibacterial Spectrum and Efficacy

Early research indicated that (±)-Longamide B displayed activity against Bacillus subtilis, a Gram-positive bacterium natmedlib.uz. More recent studies on related bromopyrrole alkaloids, such as marmaricines A-C isolated from the Red Sea marine sponge Agelas sp. aff. marmarica, have shown selective antibacterial effects. Marmaricines A and B, structurally related to this compound, exhibited strong antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), another Gram-positive bacterium, with inhibition zones ranging from 14.00 to 15.00 mm, MIC values of 8 µg/mL, and MBC values of 16 µg/mL researchgate.net. However, these compounds, including marmaracine C, showed no inhibitory effect against Escherichia coli, a Gram-negative bacterium researchgate.net. This suggests a potential selectivity of this compound and related compounds towards Gram-positive bacteria researchgate.netvinmec.com.

Antifungal Potentials

Investigations into the antifungal potential of this compound and related compounds have been conducted. Marmaricines B and C, structurally similar to this compound, demonstrated notable antifungal activity against Candida albicans, with inhibition zones of 14–15 mm, MIC values of 8 µg/mL, and MFCs of 16 µg/mL researchgate.net. Additionally, studies on novel bromopyrrole alkaloids, including this compound methyl ester, isolated from the South China Sea sponge Agelas sp., have shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model researchgate.netcgl.org.cn. While direct data on the antifungal spectrum and efficacy of this compound itself against a wide range of fungi is limited in the provided sources, the activity of its methyl ester and related compounds suggests potential in this area researchgate.netresearchgate.net.

Antiprotozoal Activities of this compound

This compound has demonstrated promising activity against several parasitic protozoa responsible for neglected tropical diseases nih.govmdpi.comresearchgate.net.

Trypanocidal Activity (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

This compound has shown activity against African trypanosomes thieme-connect.comnatmedlib.uz. Specifically, studies have reported its efficacy against Trypanosoma brucei rhodesiense, a causative agent of Human African Trypanosomiasis (HAT) nih.govmdpi.comresearchgate.net. This compound exhibited an IC₅₀ value of 1.53 µg/mL against T. brucei rhodesiense in one study mdpi.comcore.ac.uk. Another study reported an IC₅₀ of 4.3 µM against T. brucei rhodesiense mdpi.com.

In contrast, this compound displayed no significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with IC₅₀ values reported as >94 µM and >62 µM in different studies mdpi.commdpi.com.

Table 1 summarizes the trypanocidal activity of this compound.

| Parasite Species | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Trypanosoma brucei rhodesiense | 1.53 | - | mdpi.comcore.ac.uk |

| Trypanosoma brucei rhodesiense | - | 4.3 | mdpi.com |

| Trypanosoma cruzi | - | >94 | mdpi.com |

| Trypanosoma cruzi | - | >62 | mdpi.com |

Note: Different studies may use varying assay conditions and parasite strains, leading to variations in reported IC₅₀ values.

Antileishmanial Activity (Leishmania donovani)

This compound has also demonstrated activity against Leishmania donovani, the parasite that causes visceral leishmaniasis nih.govmdpi.comresearchgate.net. Studies have shown this compound to be a promising antileishmanial agent nih.govmdpi.comresearchgate.net. It exhibited an EC₅₀ value of 3.85 µg/mL against L. donovani (axenic amastigotes) core.ac.ukd-nb.info. Another study reported an IC₅₀ of 3.85 µg/mL against Leishmania donovani mdpi.com.

Table 2 summarizes the antileishmanial activity of this compound.

| Parasite Species | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Leishmania donovani | 3.85 | - | core.ac.ukd-nb.info |

| Leishmania donovani | - | 3.85 | mdpi.com |

Note: EC₅₀ refers to the half maximal effective concentration.

Antimalarial Activity (Plasmodium falciparum)

This compound has been screened for activity against Plasmodium falciparum, the parasite responsible for malaria, specifically the chloroquine-resistant K1 strain nih.govmdpi.comresearchgate.net. While some bromopyrrole alkaloids like dispacamide B and spongiacidin B showed significant antiplasmodial activity, this compound was less potent in comparison mdpi.comnih.gov. One study reported that this compound displayed some activity against P. falciparum K1 strain, with an IC₅₀ value within the range of 1.09–12.54 µg/mL observed for the remaining active alkaloids mdpi.com. However, compared to other tested bromopyrrole alkaloids, this compound's antiplasmodial activity was not highlighted as particularly strong mdpi.comnih.gov.

Table 3 summarizes the antimalarial screening results for this compound.

| Parasite Species | Strain | IC₅₀ (µg/mL) | Reference |

| Plasmodium falciparum | K1 | 1.09–12.54* | mdpi.com |

Note: The IC₅₀ value for this compound falls within the range reported for less potent active alkaloids against P. falciparum K1 strain in this specific study. mdpi.com

Anticancer and Cytotoxic Activities of this compound

This compound and its derivatives have been investigated for their potential as anticancer agents, primarily through the evaluation of their cytotoxic effects on various human cancer cell lines. ontosight.ainih.gov

Efficacy Against Specific Human Cancer Cell Lines (e.g., A549, PC3, P-388, NSCLC N6, MCF7)

Studies have evaluated the cytotoxic activity of this compound against several human cancer cell lines. Specifically, this compound has been tested against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. In one study, this compound (compound 1) showed weak cytotoxic effects on A549 and PC3 cells with IC50 values greater than 200 µM. natmedlib.uz Synthetic analogues of this compound and related marine alkaloids, such as hanishin (B1249656), have also been synthesized and tested, with some analogues showing comparable or higher cytotoxic activity against these cell lines compared to the natural products. nih.govnatmedlib.uz For instance, a synthetic analogue (compound 15) displayed cytotoxic activities against A549 and PC3 cells with IC50 values of 32 and 29 µM, respectively, while hanishin showed moderate cytotoxicity with IC50 values of 41 and 39 µM against the same cell lines. natmedlib.uz

While direct cytotoxic data for this compound against P-388, NSCLC N6, and MCF7 cell lines are less extensively reported in the immediate search results, related bromopyrrole alkaloids have shown activity against some of these lines. For example, hanishin is reported to be cytotoxic towards NSCLC N6 human non-small-cell-lung carcinoma cells with an IC50 of 9.7 µg/mL, and this compound methyl ester has shown cytotoxicity against P-388 lymphocytic leukemia cells. thieme-connect.comresearchgate.net Some compounds have also been evaluated against MCF-7 human breast cancer cells, though specific data for this compound itself against MCF-7 was not prominently featured in the initial search results regarding its cytotoxic activity, although related marine alkaloids and synthetic compounds have been tested against this cell line. researchgate.netresearchgate.netnih.govrsc.org

Based on the available data, this compound itself appears to exhibit relatively weak cytotoxicity against A549 and PC3 cell lines compared to some of its synthetic analogues or related compounds. natmedlib.uz

Exploration of Cellular Targets and Pathways (e.g., PIM Kinases)

The exploration of the molecular mechanisms and cellular targets of this compound in its anticancer activities is an ongoing area of research. While the precise mechanisms of this compound itself are still being fully elucidated, studies on its derivatives and related compounds have provided insights into potential pathways.

Pyrrolo[1,2-a]pyrazinone derivatives, which share a scaffold found in alkaloids like this compound, have been identified as inhibitors of PIM kinases. researchgate.net PIM kinases (PIM1, -2, and -3) are serine/threonine kinases that are often overexpressed in various hematological and solid tumors and play a role in cell survival, proliferation, and drug resistance. benthamscience.comoncotarget.com They are considered attractive therapeutic targets in cancer research. benthamscience.com The discovery of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors, inspired by marine alkaloids, suggests that this compound and its structural relatives may exert some of their biological effects, including potential anticancer activity, through modulation of PIM kinase signaling. researchgate.net

Furthermore, this compound and its derivatives have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net IDO1 is an enzyme that plays a critical role in the ability of tumor cells to escape the immune system, making it a key target for cancer immunotherapy. researchgate.net Derivatives of this compound, such as phenylamide and thioamide derivatives, have shown higher IDO1 inhibitory activity than this compound itself, with the thioamide derivative displaying activity comparable to a known IDO1 inhibitor. researchgate.net Docking studies suggest that the pyrrolopiperazinone scaffold of this compound has the potential for use as an IDO1 inhibitor. researchgate.net

These findings indicate that this compound and its analogues may influence cancer cell behavior through multiple pathways, including potentially inhibiting PIM kinases and IDO1.

Other Reported Biological Activities of this compound

Beyond its anticancer and cytotoxic potential, this compound has also demonstrated other biological activities. Research has indicated that this compound may possess antimicrobial properties. ontosight.ai Studies suggest it could be leveraged to combat bacterial infections. ontosight.ai

Additionally, there is evidence suggesting that this compound might have anti-inflammatory properties, making it a compound of interest for the treatment of inflammatory diseases. ontosight.ai this compound has also demonstrated promising results as a trypanocidal agent, showing activity against African trypanosomes. thieme-connect.comresearchgate.net

These reported activities highlight the diverse pharmacological potential of this compound, extending beyond its studied effects on cancer cells.

Structure Activity Relationship Sar Studies of Longamide B and Its Analogues

Influence of Pyrrole (B145914) Ring Substituents on Biological Activities

The pyrrole ring is a key component of the longamide B structure, and substituents on this ring significantly influence its biological activities. This compound itself features bromine atoms on the pyrrole ring. mdpi.comnih.gov Studies comparing naturally occurring dibromopyrroles (like this compound) with non-naturally occurring 2-bromopyrroles have suggested that the position and presence of bromine substituents impact cytotoxic activity. For instance, some non-naturally occurring 2-bromopyrroles showed higher cytotoxic activity against certain cancer cell lines compared to their dibrominated counterparts. natmedlib.uz

Data on the cytotoxic activities of this compound and some analogues against A549 (human lung adenocarcinoma) and PC3 (human prostate cancer) cell lines illustrate the effect of pyrrole ring modifications. nih.govnatmedlib.uz

| Compound | Pyrrole Substituents | R Group (Side Chain) | A549 IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| (±)-Longamide B (1) | 2,3-Dibromo | H | >200 | >200 |

| (±)-Longamide B methyl ester (2) | 2,3-Dibromo | CH₃ | Not specified | Not specified |

| (±)-Hanishin (3) | 2,3-Dibromo | CH₂CH₃ | Not specified | Not specified |

| Analogue 13 | 2-Bromo | H | Cytotoxic | Cytotoxic |

| Analogue 15 | 2-Bromo | CH₂CH₃ (ethyl ester) | Comparable to 3 | Comparable to 3 |

Note: IC₅₀ values for compounds 2 and 3 were not explicitly stated as >200 µM in the same way as for compound 1 in the provided text, but their activities were discussed in comparison to analogues. natmedlib.uz

This preliminary comparison indicates that the presence and position of bromine atoms on the pyrrole ring, as well as modifications to the attached functional groups, can significantly alter the cytotoxic profile. natmedlib.uz

Role of the Pyrroloketopiperazine Core Conformation in Bioactivity

The pyrroloketopiperazine core is a bicyclic system central to the structure of this compound and related marine alkaloids. mdpi.comshd.org.rsconicet.gov.ar The conformation of this rigid core is likely to play a significant role in how these molecules interact with biological targets. While specific detailed studies on the conformational analysis of the this compound pyrroloketopiperazine core and its direct link to bioactivity are not extensively detailed in the provided snippets, the importance of molecular conformation in drug-target interactions is well-established in medicinal chemistry. numberanalytics.comijpsjournal.com The synthesis of the pyrroloketopiperazine moiety has been a focus, suggesting its critical structural role. mdpi.comresearchgate.netshd.org.rs Studies on related marine alkaloids with similar core structures, such as Longamide C, have indicated specific conformations (e.g., half-chair) of the six-membered ring within the core, which could be relevant to their observed lack of activity. nih.govmdpi.com

Impact of Side Chain Modifications on Therapeutic Potential

Modifications to the side chain attached to the pyrroloketopiperazine core can influence the therapeutic potential of this compound analogues. This compound itself has an acetic acid side chain. nih.gov The methyl ester (this compound methyl ester) and ethyl ester (hanishin) analogues represent modifications to this side chain. nih.govnatmedlib.uz As seen in the table above, the ethyl ester analogue (Analogue 15, also referred to as (±)-hanishin in the context of naturally occurring compounds) showed comparable cytotoxic activity to (±)-hanishin, which is a naturally occurring ethyl ester derivative. nih.govnatmedlib.uz This suggests that esterification of the carboxylic acid side chain can be tolerated and can influence activity, depending on the specific ester group. The comparison of analogues with and without an olefinic bond in a related position also indicated the impact of side chain saturation on cytotoxic activity. natmedlib.uz In peptide-based drugs, side chain modifications are a common strategy to improve properties like stability and bioavailability, highlighting the general importance of side chain alterations in optimizing therapeutic potential. mdpi.combeilstein-journals.orgnih.gov

Future Directions and Research Perspectives for Longamide B

Identification of Novel Biological Targets and Signaling Pathways

Research into Longamide B has indicated a range of potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects ontosight.ai. Notably, this compound has demonstrated antiprotozoal activity against Trypanosoma brucei rhodesiense and Leishmania donovani, although with relatively narrower therapeutic windows compared to some other compounds nih.govmdpi.commdpi.com. It has also shown moderate cytotoxicity against mammalian L6 cells nih.govmdpi.com.

Despite these observed bioactivities, the precise molecular targets and the signaling pathways modulated by this compound remain largely unidentified. The structural complexity of this compound is considered crucial for its interactions with biological targets, which could lead to therapeutic effects or biological responses ontosight.ai. A critical future direction involves the systematic identification of the specific proteins or enzymes that this compound interacts with. This could be achieved through various biochemical and cell biology techniques, such as affinity chromatography coupled with mass spectrometry, surface plasmon resonance, and activity-based protein profiling.

Furthermore, understanding how this compound influences cellular signaling cascades is essential. While general research on signaling pathways in areas like cancer and cell division exists scispace.comnih.govdntb.gov.uafrontiersin.orgmdpi.com, the specific pathways affected by this compound are not yet elucidated in the provided literature. Future studies should employ techniques like phosphoproteomics, reporter gene assays, and pathway-specific antibody arrays to map the downstream effects of this compound binding to its targets. Identifying these pathways will provide crucial insights into its mechanisms of action and potential therapeutic applications. The importance of identifying the exact cellular targets for natural products like this compound is emphasized as a key goal in realizing their full biological potential nih.gov.

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound presents challenges and opportunities for chemical synthesis. Several strategies for the total synthesis of this compound and its analogues have been developed researchgate.netmdpi.comnih.govkeio.ac.jpresearchgate.net. These methods have utilized inexpensive starting materials, such as dl-aspartic acid dimethyl ester researchgate.netnih.govresearchgate.net.

Existing synthetic approaches have explored metal-catalyzed cyclizations, including palladium- and silver-catalyzed methods, for constructing the core bicyclic structure of this compound and its derivatives researchgate.net. Other reported strategies involve aza-Michael addition, Wadsworth–Horner–Emmons olefination, and reactions utilizing cyclic sulfamidates mdpi.comkeio.ac.jp.

A significant future direction in this area is the development of more advanced and efficient synthetic strategies that allow for the facile creation of a diverse range of complex this compound analogues. This includes exploring novel reaction methodologies, asymmetric synthesis to control stereochemistry, and diversity-oriented synthesis (DOS) to generate libraries of compounds with structural variations. The synthesis and evaluation of non-naturally occurring analogues have already provided valuable information for guiding future structural modifications aimed at developing novel agents researchgate.netnih.govresearchgate.net. Continued efforts in developing concise synthetic routes to complex molecules within the pyrrole-2-aminoimidazole family, to which this compound is related, remain an active area of research nih.govresearchgate.net. Such advancements in synthetic chemistry will be crucial for structure-activity relationship (SAR) studies and for generating compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigation of this compound in Chemical Biology Applications

Chemical biology utilizes the tools and principles of chemistry to study biological systems. Small molecules, particularly natural products and their derivatives, are valuable tools in chemical biology for perturbing biological processes and elucidating their underlying mechanisms nih.govcaltech.edu. While the search results highlight the general utility of small molecule probes and synthetic approaches in chemical biology nih.govcaltech.edufrontiersin.org, there is no direct information detailing the specific use of this compound as a tool in chemical biology applications.

Given its demonstrated bioactivities, future research could explore the application of this compound as a chemical biology tool. This could involve using synthesized this compound or its analogues to:

Investigate specific cellular pathways or targets identified in future studies (as discussed in Section 8.1).

Develop affinity probes to isolate and characterize its binding partners.

Create labeled versions of this compound (e.g., fluorescent or radioactive tags) to track its distribution and localization within cells or organisms.

The development of this compound as a chemical biology probe would require integrating advanced synthetic strategies (Section 8.2) with biological assays to ensure the modified compound retains its activity and specificity. This interdisciplinary approach holds promise for using this compound to gain deeper insights into fundamental biological processes.

Exploration of this compound's Role in Marine Chemical Ecology

This compound is a marine natural product, first isolated from the sponge Agelas dispar mdpi.commdpi.com. The marine environment is a rich source of structurally diverse secondary metabolites, many of which play crucial roles in ecological interactions kemdikbud.go.id. Recent research has identified this compound methyl ester as a specialized exometabolite (EM) released by the sponge Agelas oroides nih.govacs.orgresearchgate.netnih.govrsc.org. Exometabolites are molecules released by organisms that can mediate interactions within their environment.

The detection of this compound methyl ester as an exometabolite suggests that this compound or its derivatives may play a role in the chemical ecology of the sponges that produce them. Future research should focus on elucidating this ecological function. This could involve:

Investigating the production and release of this compound and its derivatives by sponges under different environmental conditions.

Assessing the effects of this compound on other marine organisms, such as predators, competitors, or symbionts.

Studying the role of this compound in microbial interactions associated with the sponge host.

Techniques such as in situ sampling of marine chemical diversity using devices like I-SMEL, coupled with advanced metabolomics, will be invaluable in these investigations nih.govacs.orgresearchgate.netnih.govrsc.org. Understanding the ecological role of this compound can provide insights into its natural function and potentially reveal new bioactivities relevant to other fields.

Q & A

Basic Research Questions

Q. What are the established methods for identifying and characterizing longamide B (Hexacosanamide, N-(2-methylpropyl)-) in natural product extracts?

- Methodological Answer : Identification typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the amide bond and alkyl chain structure, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C30H61NO; MW: 451.81 g/mol) . Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection can preliminarily isolate the compound. For purity assessment, use Differential Scanning Calorimetry (DSC) to verify melting points and absence of polymorphic impurities .

Q. What experimental protocols are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves coupling a hexacosanoic acid derivative with isobutylamine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

- Optimization : Monitor reaction efficiency via TLC and adjust solvent polarity or temperature to minimize side products. Kinetic studies under varying pH (6.5–8.0) can refine yield .

Q. How can researchers ensure the reliability of analytical data when working with this compound?

- Methodological Answer :

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, instrument calibration) to enable replication .

- Validation : Cross-verify NMR assignments with COSY and HSQC experiments. Compare HRMS data with theoretical isotopic patterns .

- Statistical rigor : Perform triplicate measurements for quantitative analyses (e.g., purity assays) and report standard deviations .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized this compound to isolate binding proteins, followed by LC-MS/MS for protein identification .

- Functional assays : Conduct dose-response experiments (e.g., IC50 determination in enzyme inhibition studies) paired with negative controls (e.g., scrambled alkylamide derivatives) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with putative targets like membrane receptors .

Q. How can structural modifications of this compound be systematically explored to enhance bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with variations in alkyl chain length (C20–C30) or substitution at the amide nitrogen. Test for cytotoxicity and target binding .

- Functional group addition : Introduce fluorophores (e.g., dansyl chloride) for cellular tracking via fluorescence microscopy .

- Data integration : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity data .

Q. How should researchers address contradictions in published data on this compound’s physicochemical properties?

- Methodological Answer :

- Critical evaluation : Compare experimental conditions across studies (e.g., solvent systems in solubility assays). For example, discrepancies in logP values may arise from differences in shake-flask vs. HPLC methods .

- Replication studies : Reproduce conflicting experiments under standardized protocols (e.g., fixed temperature/pH) to isolate variables .

- Meta-analysis : Compile solubility, stability, and bioactivity data into a unified database, applying statistical tools (ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.